molecular formula C13H7Cl3N2O3 B11022352 2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide

2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide

Cat. No.: B11022352
M. Wt: 345.6 g/mol
InChI Key: MRPPFCNQCZDQKY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide is a chemical compound with the molecular formula C13H7Cl3N2O3. It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-chloro-5-nitroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide is unique due to the presence of both chlorine and nitro groups on the benzene ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H7Cl3N2O3

Molecular Weight

345.6 g/mol

IUPAC Name

2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide

InChI

InChI=1S/C13H7Cl3N2O3/c14-7-1-3-9(11(16)5-7)13(19)17-12-6-8(18(20)21)2-4-10(12)15/h1-6H,(H,17,19)

InChI Key

MRPPFCNQCZDQKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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